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molecular formula C15H26O6 B8278057 2-Ethoxycarbonyl-4-tert.-butoxycarbonylmethyl-6,6-dimethyl-1,5-dioxane

2-Ethoxycarbonyl-4-tert.-butoxycarbonylmethyl-6,6-dimethyl-1,5-dioxane

Cat. No. B8278057
M. Wt: 302.36 g/mol
InChI Key: PWMDZIIBHDECJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214197

Procedure details

To a solution of 1-ethyl 6-tert.-butyl 2,4-dihydroxyadipate (1.6 g, 6.1 mmol) in methylene chloride (60 ml), dimethoxypropane (1.672 ml, 78 mmol) and pyridinium p-toluenesulfonate (251 mg, 1 mmol) were added and stirred under reflux conditions for one hour, followed by further stirring at 50° C for one hour while azeotropically removing methanol with methylene chloride. To the mixture, methylene chloride (60 ml) was added and stirred at 50° C. for one hour to remove methylene chloride. After adding water, the mixture was extracted with methylene chloride. The organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=7:1) to give pure 2-ethoxycarbonyl-4-tert.-butoxycarbonylmethyl-6,6-dimethyl-1,5-dioxane (1.23 g, 4.06 mmol). Yield, 67%.
Name
1-ethyl 6-tert.-butyl 2,4-dihydroxyadipate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.672 mL
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:8][CH:9]([OH:18])[CH2:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:3]([O:5][CH2:6][CH3:7])=[O:4].CO[C:21](OC)([CH3:23])[CH3:22].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.CO>C(Cl)Cl>[CH2:6]([O:5][C:3]([CH:2]1[CH2:8][CH:9]([CH2:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[O:18][C:21]([CH3:23])([CH3:22])[O:1]1)=[O:4])[CH3:7] |f:2.3|

Inputs

Step One
Name
1-ethyl 6-tert.-butyl 2,4-dihydroxyadipate
Quantity
1.6 g
Type
reactant
Smiles
OC(C(=O)OCC)CC(CC(=O)OC(C)(C)C)O
Name
Quantity
1.672 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
251 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under reflux conditions for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 50° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove methylene chloride
ADDITION
Type
ADDITION
Details
After adding water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1OC(OC(C1)CC(=O)OC(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.06 mmol
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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